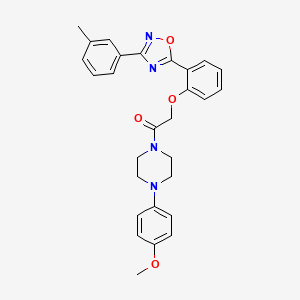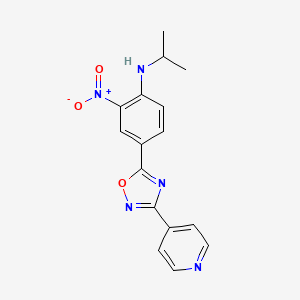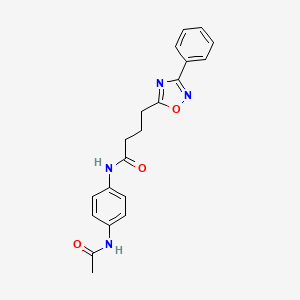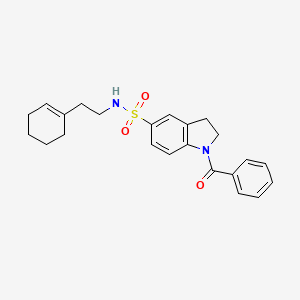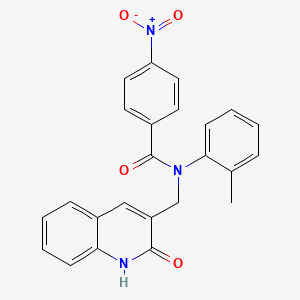
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide, also known as BMH-21, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a member of the benzamide class of compounds and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide involves the inhibition of the DNA damage response pathway. Specifically, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide inhibits the activity of the ataxia telangiectasia and Rad3-related (ATR) kinase, which is a key regulator of the DNA damage response. By inhibiting ATR, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the DNA damage response pathway, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines. However, one limitation of using N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide in lab experiments is that it is a relatively new compound and its long-term effects are not yet known.
Orientations Futures
There are a number of potential future directions for research on N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide. One area of interest is the development of more potent derivatives of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide that may be even more effective in inhibiting the growth of cancer cells. Another area of interest is the development of combination therapies that include N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide and other cancer drugs. Finally, there is interest in studying the long-term effects of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide and its potential use in clinical trials.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide involves multiple steps and has been described in detail in various research articles. The starting material for the synthesis is 4-methylbenzoyl chloride, which is reacted with tert-butylamine to form N-(tert-butyl)-4-methylbenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline-3-carboxaldehyde to form the final product, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide.
Applications De Recherche Scientifique
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to be effective in inhibiting the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.
Propriétés
IUPAC Name |
N-tert-butyl-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-6-9-17(10-7-15)22(27)25(23(3,4)5)14-19-13-18-12-16(2)8-11-20(18)24-21(19)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPGRMNIXSZHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

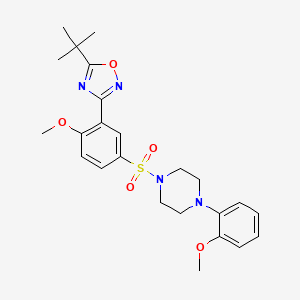
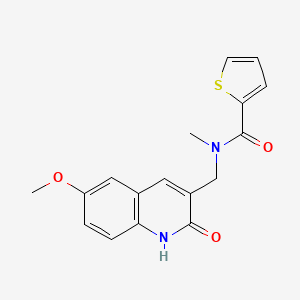
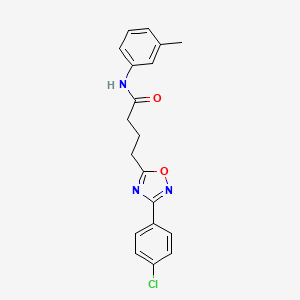
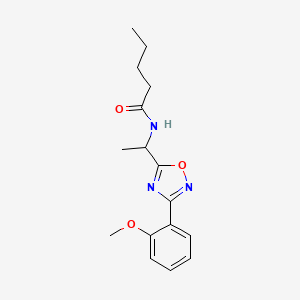
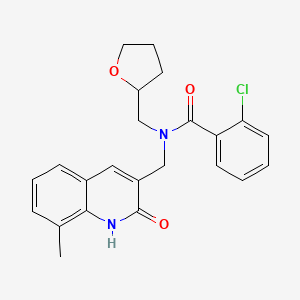
![N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718914.png)

